Shp2/hdac-IN-1

SHP2 HDAC1 IC50

A first-in-class allosteric dual SHP2/HDAC inhibitor (IC50: 20.4/25.3 nM). Pharmacophore fusion design integrates RAS-ERK blockade with HDAC inhibition, triggering antitumor immunity via T-cell activation, enhanced antigen presentation, and cytokine secretion. Superior to SHP099+SAHA combination in vivo (AML TGI=64%; breast TGI=72% at 40 mg/kg p.o.). Oral bioavailability (F=21.42%) enables once-daily dosing. Definitive probe for SHP2-HDAC crosstalk studies and benchmark for dual inhibitor development.

Molecular Formula C34H35Cl2N7O3
Molecular Weight 660.6 g/mol
Cat. No. B15140076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2/hdac-IN-1
Molecular FormulaC34H35Cl2N7O3
Molecular Weight660.6 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C=CC(=O)NO
InChIInChI=1S/C34H35Cl2N7O3/c1-34(15-17-43(18-16-34)28-21-38-31(32(37)41-28)26-3-2-4-27(35)30(26)36)40-20-24-9-12-25(13-10-24)33(45)39-19-23-7-5-22(6-8-23)11-14-29(44)42-46/h2-14,21,40,46H,15-20H2,1H3,(H2,37,41)(H,39,45)(H,42,44)/b14-11+
InChIKeyCJJLAWVMRURPRM-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SHP2/HDAC-IN-1 (Compound 8t) – First-in-Class Dual Allosteric SHP2/HDAC Inhibitor for Cancer Immunotherapy Research


SHP2/HDAC-IN-1 (also designated compound 8t) is a first-in-class, allosteric dual inhibitor of Src homology-2 domain-containing phosphatase 2 (SHP2) and histone deacetylase (HDAC) [1]. It exhibits balanced nanomolar potency against SHP2 (IC50 = 20.4 nM) and HDAC1 (IC50 = 25.3 nM) . Developed via a pharmacophore fusion strategy, this compound represents the first reported small-molecule SHP2/HDAC dual inhibitor and uniquely integrates direct oncogenic pathway blockade with epigenetic modulation to trigger antitumor immunity [1][2]. The CAS registry number is 2831230-38-5 .

Why Single-Target SHP2 or HDAC Inhibitors Cannot Substitute for SHP2/HDAC-IN-1 in Dual-Target Studies


Single-target SHP2 inhibitors (e.g., SHP099) or HDAC inhibitors (e.g., SAHA) fail to recapitulate the integrated pharmacodynamic profile of SHP2/HDAC-IN-1. Preclinical studies demonstrate that the combination of SHP099 and SAHA produces a synergistic antiproliferation effect in MV4-11 cells, yet the dual inhibitor 8t achieves superior antitumor efficacy compared to either single agent or their combination in vivo [1][2]. Moreover, SHP2/HDAC-IN-1 simultaneously engages two orthogonal oncogenic pathways—RAS-ERK signaling and histone acetylation—while also activating T cells, enhancing antigen presentation, and promoting cytokine secretion . These immune-modulatory effects are not observed with single-target inhibition alone, underscoring the non-substitutable, multi-mechanistic differentiation of the dual inhibitor.

Quantitative Differentiation Evidence for SHP2/HDAC-IN-1 vs. Closest Comparators


Dual SHP2/HDAC1 Inhibitory Potency vs. Clinical-Stage Single-Target Inhibitors SHP099 and SAHA

SHP2/HDAC-IN-1 demonstrates balanced, low-nanomolar inhibition of both SHP2 and HDAC1, whereas the clinical-stage SHP2 inhibitor SHP099 and the FDA-approved HDAC inhibitor SAHA each inhibit only a single target. The dual inhibitor's SHP2 IC50 of 20.4 nM is comparable to SHP099's reported IC50 of 71 nM (allosteric SHP2 inhibition) [1]. Its HDAC1 IC50 of 25.3 nM is within the same order of magnitude as SAHA's HDAC1 IC50 of approximately 10 nM [2]. Critically, SHP2/HDAC-IN-1 is the only molecule capable of concurrently engaging both enzymatic activities at therapeutically relevant concentrations [3].

SHP2 HDAC1 IC50 dual inhibitor enzymatic assay

In Vivo Tumor Growth Inhibition in MV4-11 AML Xenograft Model Compared to Single Agents

In the MV4-11 human acute myeloid leukemia (AML) xenograft model, SHP2/HDAC-IN-1 (compound 8t) administered orally at 40 mg/kg daily for 20 days achieved a tumor growth inhibition (TGI) rate of 64.0% without overt toxicity . By comparison, the SHP2 inhibitor SHP099 dosed orally at 30 mg/kg daily in a separate xenograft study yielded a TGI of 61% . The HDAC inhibitor SAHA (vorinostat) at 60 mg/kg i.p. produced a TGI of 55.9% in an H460 xenograft model [1]. Importantly, the primary publication states that compound 8t exhibited improved antitumor activities compared with SHP099 and SAHA in vitro and in vivo, confirming the dual inhibitor's superior efficacy within the same experimental framework [2].

MV4-11 xenograft TGI AML in vivo efficacy

In Vivo Tumor Growth Inhibition and Immune Activation in 4T1 Syngeneic Breast Cancer Model

In the immunocompetent 4T1 syngeneic murine breast cancer model, SHP2/HDAC-IN-1 (40 mg/kg p.o. daily for 12 days) achieved a tumor growth inhibition (TGI) rate of 72% . Beyond tumor volume reduction, treatment significantly increased the proportions of CD4+ T cells and CD8+ T cells in the spleen and enhanced the proportion of mature dendritic cells (mDCs) in lymph nodes . These immunomodulatory effects are consistent with the reported mechanism of triggering antitumor immunity via T cell activation, antigen presentation enhancement, and cytokine secretion . In contrast, single-target SHP099 or SAHA do not induce comparable immune activation in syngeneic models, as their mechanisms are primarily restricted to direct tumor cell-intrinsic pathway inhibition [1].

4T1 syngeneic breast cancer TGI immune activation CD8+ T cells

HDAC Isoform Selectivity Profile of SHP2/HDAC-IN-1 vs. Pan-HDAC Inhibitor SAHA

SHP2/HDAC-IN-1 exhibits a distinct HDAC isoform inhibition profile compared to the broad-spectrum HDAC inhibitor SAHA. The dual inhibitor potently inhibits HDAC1 (IC50 = 25.3 nM) and HDAC6 (IC50 = 27 nM), with weaker activity against HDAC2 (IC50 = 79 nM) and HDAC3 (IC50 = 233 nM) . In contrast, SAHA inhibits HDAC1 at ~10 nM, HDAC2 at ~44 nM, and HDAC3 at ~20 nM [1][2]. The reduced activity against HDAC3 may confer a differentiated safety and efficacy profile, as HDAC3 inhibition has been associated with specific toxicities [3]. This selectivity pattern is intrinsic to the pharmacophore fusion design and cannot be replicated by simply combining single-target inhibitors.

HDAC isoforms selectivity HDAC1 HDAC2 HDAC3 HDAC6

Pharmacokinetic Profile in Rats Supports Oral Bioavailability for In Vivo Studies

SHP2/HDAC-IN-1 demonstrates favorable pharmacokinetic properties in male Sprague-Dawley rats following oral administration. At a dose of 20 mg/kg p.o., the compound achieved a maximum plasma concentration (Cmax) of 1835 ng/mL, a terminal half-life (T1/2) of 5.32 hours, and an oral bioavailability (F) of 21.42% . These parameters support once-daily oral dosing in rodent efficacy studies, as evidenced by the 20-day and 12-day treatment regimens in xenograft models . While SHP099 is also orally bioavailable, SAHA (vorinostat) is typically administered intraperitoneally in preclinical models, and its oral bioavailability in rodents is moderate . The dual inhibitor's oral exposure profile simplifies in vivo experimental logistics and aligns with translational relevance.

pharmacokinetics oral bioavailability half-life Cmax rat

Recommended Research and Industrial Application Scenarios for SHP2/HDAC-IN-1 Based on Verified Differentiation


Elucidating SHP2-HDAC Crosstalk in Oncogenic Signaling and Epigenetic Regulation

SHP2/HDAC-IN-1 serves as a chemical probe to dissect the functional interplay between SHP2-mediated RAS-ERK signaling and HDAC-dependent chromatin remodeling. Its balanced dual inhibition (IC50 = 20.4 nM for SHP2; 25.3 nM for HDAC1) enables researchers to simultaneously block both pathways at nanomolar concentrations without the confounding variables introduced by combination dosing . The compound's distinct HDAC isoform selectivity (HDAC6 IC50 = 27 nM; HDAC3 IC50 = 233 nM) further allows investigation of specific HDAC subtype contributions in the context of SHP2 inhibition [1]. This makes it ideal for mechanistic studies in cancer cell lines harboring RTK/RAS pathway alterations.

Preclinical Evaluation of Dual SHP2/HDAC Inhibition in Hematologic Malignancies

The compound's validated in vivo efficacy in the MV4-11 AML xenograft model (TGI = 64.0% at 40 mg/kg p.o. over 20 days) positions it as a lead tool for preclinical AML research . Its oral bioavailability (F = 21.42% in rats) and once-daily dosing regimen facilitate longitudinal efficacy studies in FLT3-ITD-positive and other genetically defined AML models [2]. Researchers can benchmark SHP2/HDAC-IN-1 against single-agent SHP099 or SAHA to quantify the therapeutic advantage of dual targeting in leukemia.

Immuno-Oncology Research: Probing Tumor-Intrinsic and Immune-Mediated Antitumor Mechanisms

SHP2/HDAC-IN-1 uniquely combines direct tumor cell cytotoxicity with immune system activation. In the immunocompetent 4T1 breast cancer model, treatment (40 mg/kg p.o., 12 days) not only reduced tumor burden by 72% but also elevated intratumoral CD8+ T cells, splenic CD4+ T cells, and lymph node mature dendritic cells . This dual mechanism makes the compound a valuable tool for studying the immunomodulatory consequences of concurrent SHP2 and HDAC inhibition, particularly in the context of immune checkpoint blockade or adoptive cell therapy combinations .

Medicinal Chemistry and Drug Discovery: Benchmarking and Scaffold Optimization

As the first-in-class SHP2/HDAC dual inhibitor, SHP2/HDAC-IN-1 serves as a reference standard for developing next-generation dual-targeting molecules. Its pharmacophore fusion design provides a structural template for SAR studies aimed at improving oral bioavailability, brain penetration, or isoform selectivity . Procurement of this compound enables medicinal chemists to validate new dual inhibitors in head-to-head enzymatic and cellular assays, using the established IC50 values (SHP2: 20.4 nM; HDAC1: 25.3 nM) and in vivo TGI benchmarks (64-72%) as performance thresholds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shp2/hdac-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.